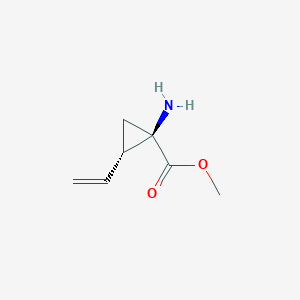

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate

CAS No.: 681260-04-8

Cat. No.: VC7847742

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681260-04-8 |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5-,7-/m1/s1 |

| Standard InChI Key | HEPZUSCSZCGDFO-IYSWYEEDSA-N |

| Isomeric SMILES | COC(=O)[C@]1(C[C@H]1C=C)N |

| SMILES | COC(=O)C1(CC1C=C)N |

| Canonical SMILES | COC(=O)C1(CC1C=C)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate belongs to the class of cyclopropane-containing α-amino acid derivatives. Its structure features:

-

A cyclopropane ring with two adjacent stereocenters at positions 1 (R-configuration) and 2 (S-configuration).

-

An amino group (-NH) at position 1.

-

An ethenyl group (-CHCH) at position 2.

-

A methyl ester (-COOCH) at position 1.

The stereochemistry is critical for its biological activity, as enantiomeric purity determines binding affinity to target enzymes .

Physicochemical Properties

Key physicochemical parameters are summarized below:

The compound’s low logP value suggests moderate hydrophilicity, facilitating solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthesis and Production

Cyclopropanation Strategies

The synthesis typically involves a cyclopropanation reaction followed by functional group modifications. A common approach utilizes:

-

Vinyl Transfer: Reaction of a diazo compound with an α,β-unsaturated ester to form the cyclopropane ring.

-

Stereoselective Amination: Introduction of the amino group via catalytic asymmetric hydrogenation or enzymatic resolution .

For example, the patent EP2725012A1 describes a method using stereoselective hydrolysis with microorganisms to isolate the (1R,2S)-isomer from a racemic mixture . This biocatalytic approach achieves enantiomeric excess (ee) >99%, critical for pharmaceutical applications.

Industrial-Scale Production

Industrial processes optimize yield and purity through:

-

Continuous-Flow Reactors: To control exothermic cyclopropanation reactions.

-

Chromatographic Purification: Using silica gel or preparative HPLC to isolate the target isomer.

Applications in Pharmaceutical Research

Role in Antiviral Drug Development

The compound’s rigid cyclopropane scaffold and hydrogen-bonding groups make it a key intermediate in protease inhibitors. Notably, it serves as a precursor to 1-amino-2-vinylcyclopropane carboxylic acid, a building block for hepatitis C virus (HCV) NS3/4A protease inhibitors . These inhibitors disrupt viral polyprotein processing, halting replication.

Broad-Spectrum Bioactivity

Beyond antivirals, derivatives exhibit:

-

Anticancer Activity: By modulating apoptosis pathways.

-

Antibiotic Properties: Through inhibition of bacterial cell wall synthesis.

Hydrochloride Salt and Derivatives

Methyl (1R,2S)-1-Amino-2-Ethenylcyclopropane-1-Carboxylate Hydrochloride

The hydrochloride salt (CAS 259214-58-9) enhances solubility for pharmacokinetic studies:

This salt is preferred in formulation studies due to improved stability under acidic conditions .

Structural Analogues

Replacing the ethenyl group with phenyl or alkyl groups alters bioactivity:

| Compound | Molecular Weight | Key Feature |

|---|---|---|

| Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate | 191.23 g/mol | Enhanced lipophilicity |

Future Directions

Targeted Drug Delivery

Functionalizing the ethenyl group with PEG linkers or antibody conjugates could enable tumor-selective delivery.

Green Chemistry Initiatives

Exploring biocatalytic cascades to streamline synthesis and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume